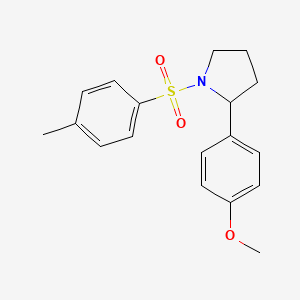

2-(4-Methoxyphenyl)-1-tosylpyrrolidine

Description

2-(4-Methoxyphenyl)-1-tosylpyrrolidine is a pyrrolidine derivative featuring a 4-methoxyphenyl substituent at the 2-position and a tosyl (p-toluenesulfonyl) group at the 1-position. The compound’s structure combines aromatic electron-donating effects (via the methoxy group) with the steric and electronic influence of the tosyl moiety, making it a subject of interest in medicinal chemistry and materials science. These methods highlight the importance of sulfonylation and aryl group introduction in pyrrolidine functionalization.

Properties

IUPAC Name |

2-(4-methoxyphenyl)-1-(4-methylphenyl)sulfonylpyrrolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO3S/c1-14-5-11-17(12-6-14)23(20,21)19-13-3-4-18(19)15-7-9-16(22-2)10-8-15/h5-12,18H,3-4,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRIYSYFYGSZQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-1-tosylpyrrolidine typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The tosylation of the resulting product is then carried out using tosyl chloride in the presence of a base such as triethylamine. The reaction conditions often include solvents like dichloromethane or acetonitrile and are conducted at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-1-tosylpyrrolidine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alcohols.

Substitution: Nucleophilic substitution reactions can occur at the tosyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas and palladium catalysts, and nucleophiles such as amines or thiols. The reactions are typically conducted under mild to moderate conditions, often in the presence of solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(4-Methoxyphenyl)-1-tosylpyrrolidine has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its effects on enzyme function and cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-1-tosylpyrrolidine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways within cells. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(4-Methoxyphenyl)-1-tosylpyrrolidine with structurally and functionally related compounds, focusing on optical properties, substituent effects, and synthetic feasibility.

Structural and Electronic Comparisons

- 2-(4-Fluorophenyl)-1-tosylpyrrolidine analogs : Fluorine’s electron-withdrawing nature reduces π-electron delocalization compared to the 4-methoxyphenyl group, leading to lower fluorescence emission intensity. For instance, compound 5a (4-fluorophenyl-substituted) exhibited a 30% reduction in emission intensity relative to 5d (2-(4-methoxyphenyl)-substituted) .

- 2,4-di(4-Methoxyphenyl)-1-tosylpyrrolidine analogs: Doubling the methoxy groups (e.g., compound 5g) slightly redshifts emission spectra but paradoxically reduces quantum yield compared to mono-methoxy derivatives like 5d, likely due to steric hindrance limiting optimal π-conjugation .

Optical Properties

Substituents critically influence fluorescence behavior. Key findings from include:

| Compound | Substituents | Emission Intensity (a.u.) | Stokes Shift (nm) | Quantum Yield (Φ) |

|---|---|---|---|---|

| 5d | 2-(4-Methoxyphenyl), 4-(4-Fluorophenyl) | 850 | 130 | 0.45 |

| 5g | 2,4-di(4-Methoxyphenyl) | 720 | 125 | 0.38 |

| 5a | 4-Fluorophenyl | 500 | 140 | 0.22 |

The 4-methoxyphenyl group in 5d enhances emission intensity by improving electron delocalization, whereas fluorophenyl groups (5a ) introduce electronic asymmetry, broadening emission peaks and reducing efficiency .

Biological Activity

2-(4-Methoxyphenyl)-1-tosylpyrrolidine is an organic compound belonging to the pyrrolidine class, characterized by a methoxyphenyl group and a tosyl group attached to the pyrrolidine ring. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHNOS

- CAS Number : 298689-85-7

Synthesis

The synthesis typically involves the reaction of 4-methoxybenzaldehyde with pyrrolidine, followed by tosylation using tosyl chloride in the presence of a base such as triethylamine. This process often utilizes solvents like dichloromethane or acetonitrile and is conducted at room temperature or slightly elevated temperatures.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, potentially acting as an inhibitor or activator of certain enzymes. The exact pathways and molecular targets vary depending on the specific application and context.

Pharmacological Properties

Research has indicated that this compound may exhibit several pharmacological properties, including:

- Antimicrobial Activity : Studies suggest potential efficacy against various bacterial strains.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation in vitro.

- Neuroprotective Effects : Some investigations have shown that this compound could protect neuronal cells from oxidative stress .

Case Studies and Research Findings

Several studies have explored the biological effects and therapeutic potential of this compound:

- Antimicrobial Efficacy : A study demonstrated that derivatives of pyrrolidine compounds, including this compound, exhibited significant antibacterial activity against Gram-positive bacteria, suggesting a mechanism involving disruption of bacterial cell wall synthesis .

- Cancer Cell Inhibition : In vitro assays showed that this compound could induce apoptosis in various cancer cell lines, with IC50 values indicating its potency compared to standard chemotherapeutics .

- Neuroprotective Studies : Research indicated that this compound could reduce neuronal cell death in models of neurodegeneration, potentially through antioxidant mechanisms .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline | Structure | Anticancer properties |

| 2-Methoxy-5-((phenylamino)methyl)phenol | Structure | Antimicrobial activity |

| 2-(4-Methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid | Structure | Neuroprotective effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.